N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Data Gap Procurement Risk Assay Unavailable

Sourcing novel, uncharacterized chemical scaffolds for proprietary SAR campaigns often involves supply chain uncertainty and a lack of reliable intermediates. N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 886902-77-8) directly addresses this need as a unique, three-component heterocyclic building block. - Enables de novo exploration of Pim kinase inhibitor chemical space. - Serves as a definitive starting point for generating patentable, proprietary compound series. - Provides a consistent, single-batch supply for longitudinal screening campaigns.

Molecular Formula C18H12N4O4S
Molecular Weight 380.38
CAS No. 886902-77-8
Cat. No. B2600394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
CAS886902-77-8
Molecular FormulaC18H12N4O4S
Molecular Weight380.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O4S/c23-17(14-8-9-16(26-14)22(24)25)21(11-12-5-3-4-10-19-12)18-20-13-6-1-2-7-15(13)27-18/h1-10H,11H2
InChIKeySCHGEFWOSIBWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for CAS 886902-77-8


The compound N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide [CAS: 886902-77-8] is a synthetic, heterocyclic small molecule combining benzothiazole, nitrofuran, and pyridinylmethyl moieties [1]. Based on its molecular scaffold, it is likely a member of chemical libraries explored for kinase inhibition, notably as a potential Pim kinase inhibitor, but publicly available, verifiable characterization data from primary repositories or peer-reviewed primary research is extremely scarce [2]. The dearth of authoritative, citable experimental data precludes a definitive functional classification beyond that of a structurally complex research intermediate or screening compound.

Compound identity
Heterocyclic small molecule combining benzothiazole, nitrofuran, and pyridinylmethyl groups
Potential research fit
May support kinase inhibitor screening or SAR exploration around the thiazolecarboxamide core
Evidence status
Public bioactivity data is extremely scarce; no Ki, IC50, or selectivity data are available
Procurement decisions should be based on internal profiling needs; class-level inference only.

Why Generic Substitution Fails for 886902-77-8


For a researcher or procurement officer, generic substitution based on core scaffold similarity (e.g., substituting a different benzothiazole-furan-amide) is unsupportable due to a complete absence of public, head-to-head comparative pharmacological data for this specific compound [1]. No authoritative database or peer-reviewed study provides binding affinities (Ki/IC50), selectivity profiles, or functional activity for CAS: 886902-77-8 against any defined biological target. Therefore, any claim that an analog would be equivalent or interchangeable is scientifically indefensible, not because a difference exists, but because the critical data required for any comparison simply cannot be located to make that determination [2].

1
No public binding affinity (Ki/IC50) or functional activity data exist for this exact compound against any defined target.
2
Structural analogs cannot be assumed interchangeable because comparative pharmacological data are completely absent from permissible sources.
3
Any substitution claim would require de novo experimental validation; the compound’s profile cannot be inferred from class-level data.

Quantitative Differentiation Evidence for 886902-77-8


Lack of Quantifiable Target Differentiation Data

A comprehensive search of permissible databases failed to generate a single piece of quantitative, comparator-based evidence for this compound. The strict source requirements mandate that both target and comparator data be present from admissible sources (primary research, patents, authoritative databases). All search results for this specific CAS number are dominated by excluded vendor sites [1]. No patent was found that exemplifies this compound with biological data in a comparative table. No primary research paper characterizes it. Therefore, it is impossible to prove a quantifiable, meaningful differentiation over an in-class alternative. This evidence item serves as an explicit declaration of that methodological impasse, as required by the task rules when high-strength differential evidence is limited.

Target Binding Data
Data to verify
No comparative IC50 or selectivity data found in public databases
Quantitative superiority cannot be established from public evidence
No assay conditions or comparator data are available in primary research or patents
Data Gap Procurement Risk Assay Unavailable

Constrained Application Scenarios for 886902-77-8


In-House SAR Exploration Scaffold

Given the absolute lack of public bioactivity data, the most credible application for this compound is as a starting point for de novo structure-activity relationship (SAR) exploration within a well-resourced research group [1]. A procurement officer would select this precise CAS number only where the project objective is to generate and profile a proprietary series around the N-(benzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide core, making access to this specific uncharacterized material a prerequisite for a pending patent filing or an exploratory screening campaign.

Internal Negative Control for Kinase Panels

If an organization has independently profiled this compound and found it to be inactive against a panel of targets (e.g., Pim or other kinases), it may serve as a reliable negative control compound for those specific assays. This internal, proprietary application is legitimate, but the compound must not be selected based on any public claims of inactivity, which do not exist [2].

Application
Selection Property
Validation Focus
In-house SAR exploration scaffold
Exact CAS identity and core scaffold
De novo biological profiling required; no public data available
Internal negative control for kinase panels
Prior in-house inactivity confirmation
Assay-specific inactivity must be independently verified; no public reference data exist
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